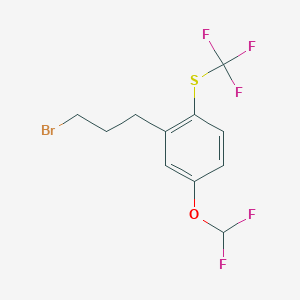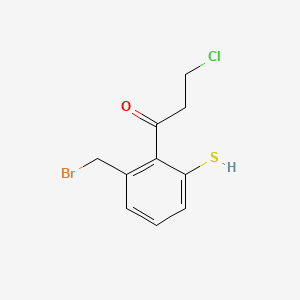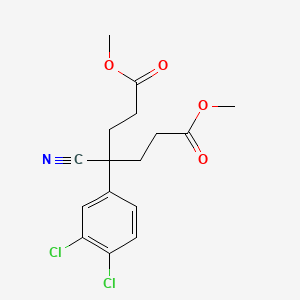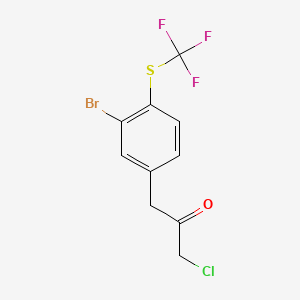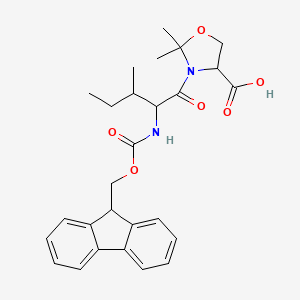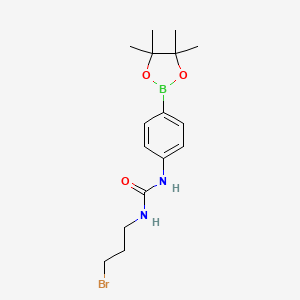
1-(6,2',3'-Trifluorobiphenyl-3-yl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Fluorine Atoms: The trifluoromethylation of the biphenyl core can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of Propan-1-one Moiety:
Industrial Production Methods
In an industrial setting, the production of 1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorobiphenyl-4-yl)-propan-1-one
- 1-(3,4-Difluorobiphenyl-4-yl)-propan-1-one
- 1-(2,3,4-Trifluorobiphenyl-4-yl)-propan-1-one
Uniqueness
1-(6,2’,3’-Trifluorobiphenyl-3-yl)-propan-1-one is unique due to the specific positioning of the fluorine atoms on the biphenyl structure. This unique arrangement influences its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C15H11F3O |
|---|---|
分子量 |
264.24 g/mol |
IUPAC名 |
1-[3-(2,3-difluorophenyl)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C15H11F3O/c1-2-14(19)9-6-7-12(16)11(8-9)10-4-3-5-13(17)15(10)18/h3-8H,2H2,1H3 |
InChIキー |
KOTCYFIMAKMMCX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)F)C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





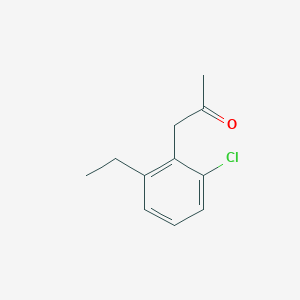

![[3-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14058555.png)
